molecular formula C12H7ClN4O B1599866 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine CAS No. 483367-60-8

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B1599866
CAS No.: 483367-60-8
M. Wt: 258.66 g/mol
InChI Key: GVRDUSIHVXSLBE-UHFFFAOYSA-N
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Description

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 6-position. The nitroso group can be introduced via nitration followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 6-Chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine.

    Reduction: 6-Chloro-3-amino-2-phenylimidazo[1,2-b]pyridazine.

    Substitution: 6-Substituted-3-nitroso-2-phenylimidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities associated with this compound, particularly its antiprotozoal effects.

Antileishmanial Activity:
Research indicates that derivatives of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine exhibit significant in vitro activity against Leishmania species. For instance, one study evaluated a derivative with a phenylsulfonylmethyl substituent and found it displayed submicromolar activity against the promastigote form of Leishmania donovani and the axenic amastigote form of Leishmania infantum, with effective concentration values (EC50) of 0.38 µM and >1.6 µM respectively .

Antitrypanosomal Activity:
The same derivative demonstrated promising results against Trypanosoma brucei, showing an EC50 of 0.38 µM, which is competitive compared to standard treatments like fexinidazole (EC50 = 1.4 µM) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents at different positions on the imidazo-pyridazine core can significantly influence their biological activity. For example, modifications that enhance solubility or reduce cytotoxicity while maintaining antiprotozoal activity are areas of ongoing research .

Case Studies

Several case studies have documented the effectiveness of this compound in various biological assays:

StudyCompoundTarget OrganismEC50 (µM)Notes
Phenylsulfonylmethyl derivativeL. donovani0.38Low cytotoxicity on HepG2 cells
Phenylsulfonylmethyl derivativeT. brucei0.38Better than fexinidazole
Nitrated derivativeL. infantum>15.6Poor solubility impacted efficacy

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in the metabolic pathways of pathogens. The nitroso group can form reactive intermediates that disrupt cellular processes, leading to the death of the microorganism.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazine: A closely related compound with a nitro group instead of a nitroso group.

    6-Chloro-2-phenylimidazo[1,2-b]pyridazine: Lacks the nitroso group but shares the chloro and phenyl substituents.

Uniqueness

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of both chloro and nitroso groups, which confer distinct reactivity and biological activity. The nitroso group, in particular, is known for its ability to participate in redox reactions, making this compound versatile for various applications.

Biological Activity

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has attracted attention for its unique chemical structure and potential biological activities. With the molecular formula C12H7ClN4OC_{12}H_7ClN_4O and a molecular weight of 258.66 g/mol, this compound features both chloro and nitroso functional groups, which contribute to its distinct reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogens, including the trypomastigote form of Trypanosoma brucei and Leishmania species. The results showed an effective concentration (EC50) of approximately 0.38μM0.38\,\mu M against T. brucei, although it demonstrated poor solubility in certain media, limiting its effectiveness against other forms of Leishmania .

The mechanism underlying the biological activity of this compound is thought to involve the formation of reactive intermediates that disrupt essential cellular processes in pathogens. Specifically, the nitroso group may participate in redox reactions, leading to the inhibition of key metabolic enzymes within microbial cells, ultimately resulting in cell death .

In Vitro Evaluation

A comparative study assessed the biological profile of this compound against established reference drugs such as amphotericin B and miltefosine. The data from this study are summarized in Table 1:

CompoundEC50 (μM)CC50 (HepG2) (μM)
This compound0.38 ± 0.03>7.8
Amphotericin B0.95 ± 0.05<1
Miltefosine1.0 ± 0.3<100

Table 1: In vitro activity of this compound compared to reference drugs .

Toxicological Profile

The toxicity profile of this compound was evaluated using the HepG2 cell line, where it exhibited a high CC50 (>7.8 μM), indicating a relatively low cytotoxicity compared to other tested compounds . This suggests potential for therapeutic applications with minimal adverse effects on human cells.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties better.

Table 2: Comparison with Similar Compounds

Compound NameFunctional GroupsEC50 (μM)Notable Activity
This compoundCl, NO0.38 ± 0.03Antimicrobial
6-Chloro-3-nitro-2-phenylimidazo[1,2-b]pyridazineCl, NO₂VariesPotentially less reactive
6-Chloro-2-phenylimidazo[1,2-b]pyridazineClVariesLacks nitroso group; reduced activity

Table 2: Comparison of biological activities and functional groups among related compounds .

Properties

IUPAC Name

6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-9-6-7-10-14-11(8-4-2-1-3-5-8)12(16-18)17(10)15-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRDUSIHVXSLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416003
Record name 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483367-60-8
Record name 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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